molecular formula C18H22N2OS B2392849 N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 387883-17-2

N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No. B2392849
CAS RN: 387883-17-2
M. Wt: 314.45
InChI Key: UOWGEHUPKGKPJJ-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a benzamide group, which consists of a benzene ring attached to an amide group. The presence of a dimethylamino group suggests that the compound could exhibit basic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the benzene and thiophene rings. The electron-donating dimethylamino group could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the basic dimethylamino group could enhance its solubility in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Future Directions

Future research could focus on exploring the potential applications of this compound. Given its structure, it could be investigated for use in areas such as medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-20(2)12-15-14-10-6-7-11-16(14)22-18(15)19-17(21)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGEHUPKGKPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

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